molecular formula C7H7Cl3NO4P B164932 Fospirate CAS No. 5598-52-7

Fospirate

Cat. No. B164932
CAS RN: 5598-52-7
M. Wt: 306.5 g/mol
InChI Key: XCBOKUAJQWDYNI-UHFFFAOYSA-N
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Description

Fospirate, also known as Dimethyl 3,5,6-trichloro-2-pyridinyl phosphate , is a chemical compound with the molecular formula C7H7Cl3NO4P . It has an average mass of 306.467 Da and a Monoisotopic mass of 304.917816 Da . It is identified by the CAS Registry Number 5598-52-7 .


Molecular Structure Analysis

Fospirate’s molecular structure consists of a pyridinyl phosphate group with three chlorine atoms attached to the pyridine ring . The molecule also contains two methyl groups attached to the phosphate group .


Physical And Chemical Properties Analysis

Fospirate has a density of 1.6±0.1 g/cm³ . Its boiling point is 328.1±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 54.8±3.0 kJ/mol . The flash point is 152.3±27.9 °C . The index of refraction is 1.532 . The molar refractivity is 60.7±0.3 cm³ . The polar surface area is 67 Ų . The polarizability is 24.1±0.5 10^-24 cm³ . The surface tension is 48.5±3.0 dyne/cm . The molar volume is 195.9±3.0 cm³ .

Scientific Research Applications

Crystal and Molecular Structure

The crystal and molecular structure of fospirate has been studied in detail. Baughman and Jacobson (1977) conducted a three-dimensional X-ray analysis, revealing insights into its structure and potential in vivo interactions, particularly relating to insect acetylcholinesterase (AChE) (Baughman & Jacobson, 1977).

Application in Parasite Control

Fospirate has been investigated for its efficacy in controlling parasites. Gemmell and Oudemans (1975) found that fospirate effectively eliminated Echinococcus granulosus and Taenia hydatigena infections in dogs at specific dose rates (Gemmell & Oudemans, 1975).

Acne Research

Weeks et al. (1977) conducted a study on the impact of fospirate in the context of acne vulgaris. Their research suggested that despite fospirate’s ability to decrease fatty acids dramatically, it did not change bacterial counts or lesion counts in acne, calling for a reevaluation of the role of fatty acids in acne pathogenesis (Weeks, McCarty, Black, & Fulton, 1977).

Tick Control in Dogs

Bradley and Eidelberg (1976) evaluated the effectiveness of fospirate-treated collars against the brown dog tick, Rhipicephalus sanguineus. They observed significant initial kill rates and residual effectiveness of the collars over time (Bradley & Eidelberg, 1976).

properties

IUPAC Name

dimethyl (3,5,6-trichloropyridin-2-yl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl3NO4P/c1-13-16(12,14-2)15-7-5(9)3-4(8)6(10)11-7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBOKUAJQWDYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6037512
Record name Fospirate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fospirate

CAS RN

5598-52-7
Record name Fospirate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5598-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fospirate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005598527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fospirate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHOSPHORIC ACID, DIMETHYL 3,5,6-TRICHLORO-2-PYRIDYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSPIRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DRC4KN503
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
RG Baughman, RA Jacobson - Journal of Agricultural and Food …, 1977 - ACS Publications
… For the most part, packing in the fospirate crystal can be regarded as either weakly coulombic … In fospirate the angle between the normal to the ring and the P-0(2) vector is 19.9, which is …
Number of citations: 10 pubs.acs.org
MA Gemmell, G Oudemans - Research in Veterinary Science, 1975 - europepmc.org
Trials with fospirate carried out with 170 dogs infected with either Echinococcus granulosus or Taenia hydatigena indicated that a dose rate of 40 mg/kg given on three occasions and …
Number of citations: 7 europepmc.org
PM Schantz, U Prezioso - American Journal of Veterinary Research, 1976 - europepmc.org
Seventy dogs were used to evaluate efficacy of divided doses of fospirate against immature Echinococcus granulosus infections in dogs. Dose rates of 10 to 80 mg/kg given on 1 or 2 …
Number of citations: 4 europepmc.org
RE Bradley, AJ Eidelberg - American Journal of Veterinary …, 1976 - europepmc.org
Experimental tick infestations on dogs were done to determine the initial kill and residual effectiveness of a 15% fospirate-treated plastic colar against the brown dog tick, Rhipicephalus …
Number of citations: 3 europepmc.org
TJ Haley, JH Farmer, JR Harmon, KL Dooley - Archives of Toxicology, 1975 - Springer
… , with the exception of the Fospirate 660 animal experiments, were … Fospirate with the exception of the LDs0 value for Fospirate. The males were likewise more susceptible to Fospirate …
Number of citations: 11 link.springer.com
JG Weeks, L McCarty, T Black, JE Fulton Jr - Journal of Investigative …, 1977 - Elsevier
… fospirate application To demonstrate the ability of fospirate to lower free fatty acids, sebum was analyzed before and after application of fospirate by … Volunteers applied fospirate to their …
Number of citations: 44 www.sciencedirect.com
M Yamada - apsnet.org
… Thus, a substitution of methyl groups in Fospirate by ethyl groups leading to O,O-diethyl-O-(3,5,6-trichloro-2-pyridyl) phosphate lowered the Iso value by a factor of about 500 (Table 1). …
Number of citations: 0 www.apsnet.org
DE Beckman, RA Jacobson - Journal of Agricultural and Food …, 1979 - ACS Publications
… Dowco 214 exhibits internal ring angles identical within standard deviations to those foundfor chlorpyrifos and fospirate, the angles involving nitrogen as the terminal atombeing greater …
Number of citations: 6 pubs.acs.org
RG Baughman, SK Jorgensen… - Journal of Agricultural …, 1978 - ACS Publications
… For the most part, packing in the fospirate crystal can be regarded as primarily van der Waals in nature as all close intermolecular interactions are greater than or comparable to the sum …
Number of citations: 10 pubs.acs.org
FT Phillips, P Etheridge, AP Martin - Bulletin of Entomological …, 1979 - cambridge.org
… Analysis of these fospirate baits after 16 days showed only a 2% loss of insecticide between … growth by fospirate confirmed observations during a previous trial that fospirate baits alone …
Number of citations: 8 www.cambridge.org

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